molecular formula C21H23Cl2N3OS B8691316 1H-Imidazole-2-ethanol, 1-((4-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- CAS No. 178980-33-1

1H-Imidazole-2-ethanol, 1-((4-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-

Cat. No.: B8691316
CAS No.: 178980-33-1
M. Wt: 436.4 g/mol
InChI Key: GPAVFCWGNCEKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-ethanol, 1-((4-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- is a useful research compound. Its molecular formula is C21H23Cl2N3OS and its molecular weight is 436.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-ethanol, 1-((4-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-ethanol, 1-((4-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-33-1

Molecular Formula

C21H23Cl2N3OS

Molecular Weight

436.4 g/mol

IUPAC Name

2-[1-[(4-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethanol

InChI

InChI=1S/C21H23Cl2N3OS/c1-13(2)20-21(28-18-10-15(22)9-16(23)11-18)26(19(25-20)7-8-27)12-14-3-5-17(24)6-4-14/h3-6,9-11,13,27H,7-8,12,24H2,1-2H3

InChI Key

GPAVFCWGNCEKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCO)CC2=CC=C(C=C2)N)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of ethyl acetate was dissolved 124 mg (0.26 mmol)of the nitrobenzyl compound (126a), and 120 mg of platinum sulfided carbon was added at room temperature. H2 gas was introduced for 7 hours under stirring, and the mixture was worked up. The reaction mixture was filtered through Celite under reduced pressure, and the filtrate was distilled off. The residue was purified by silica gel column chromatography (ethyl acetate), the resulting oil was treated with ether for crystallization to give Compound I-139 (yield 33%), mp 142-145° C.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One

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